molecular formula C8H8Cl2FNO B1446295 2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-one hydrochloride CAS No. 1909317-00-5

2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-one hydrochloride

Cat. No.: B1446295
CAS No.: 1909317-00-5
M. Wt: 224.06 g/mol
InChI Key: OCZAXDXZWCUNCF-UHFFFAOYSA-N
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Description

2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C8H7ClFNO·HCl. It is known for its applications in various fields of scientific research, particularly in medicinal chemistry and organic synthesis. The compound is characterized by the presence of an amino group, a chloro-fluorophenyl group, and a ketone group, making it a versatile intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-one hydrochloride typically involves the reaction of 2-chloro-6-fluoroacetophenone with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate. The resulting product is then purified through recrystallization or other purification techniques to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification methods such as chromatography or distillation are employed to ensure the quality of the final product. The use of automated systems and process control technologies helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-one hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(2-chlorophenyl)ethan-1-one hydrochloride
  • 2-Amino-1-(2-fluorophenyl)ethan-1-one hydrochloride
  • 2-Amino-1-(2-bromophenyl)ethan-1-one hydrochloride

Uniqueness

2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-one hydrochloride is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution pattern can significantly influence the compound’s reactivity, pharmacokinetic properties, and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-amino-1-(2-chloro-6-fluorophenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO.ClH/c9-5-2-1-3-6(10)8(5)7(12)4-11;/h1-3H,4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZAXDXZWCUNCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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